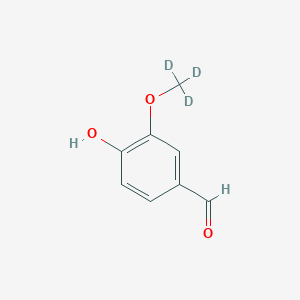

4-Hydroxy-3-methoxybenzaldehyde-d3

Description

Fundamental Principles and Advantages of Deuterium (B1214612) Labeling in Research Methodologies

Deuterium labeling hinges on the principle that the substitution of protium (¹H) with deuterium (²H) results in a molecule with a greater mass but nearly identical chemical reactivity. clearsynth.com This mass difference is the key to its utility, as it can be easily detected by mass spectrometry. youtube.com The slight difference in bond energy between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond can lead to a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate. chem-station.com This effect is a powerful tool for studying reaction mechanisms. chem-station.com

The primary advantages of deuterium labeling are multifaceted. The labeled compounds serve as excellent internal standards for quantitative analysis by mass spectrometry, improving the accuracy and precision of measurements. acs.org In drug discovery, deuterium labeling can be strategically employed to slow down metabolic processes at specific sites in a molecule, potentially enhancing the drug's half-life and therapeutic efficacy. clearsynth.comclearsynth.com Furthermore, deuterium labeling is crucial in NMR spectroscopy for simplifying complex spectra and aiding in the structural elucidation of proteins and other macromolecules. clearsynth.comsynmr.in

Contextualization of 4-Hydroxy-3-methoxybenzaldehyde-d3 as a Key Deuterated Probe Molecule

4-Hydroxy-3-methoxybenzaldehyde, commonly known as vanillin (B372448), is a widely occurring natural compound and a key intermediate in the chemical and pharmaceutical industries. researchgate.netwikipedia.org Its deuterated analogue, this compound, where the three hydrogen atoms of the methoxy (B1213986) group are replaced by deuterium, serves as a valuable tool in various research applications. nih.govscbt.com

The primary application of this compound is as an internal standard for the accurate quantification of vanillin in complex matrices such as food, beverages, and biological samples. medchemexpress.com Its nearly identical chemical behavior to unlabeled vanillin ensures that it experiences similar extraction efficiencies and ionization responses in mass spectrometry, while its distinct mass allows for its clear differentiation.

Furthermore, this deuterated compound is utilized in metabolic studies to trace the biotransformation of vanillin. By administering this compound, researchers can follow its metabolic pathways and identify the resulting metabolites with high confidence. This is particularly relevant in the study of food metabolism and the biological effects of natural flavoring agents. fsbi-db.de The compound has also been investigated for its potential as a volatile corrosion inhibitor. uctm.edu

Chemical and Physical Properties of this compound

The properties of this compound are fundamentally similar to its non-deuterated counterpart, with the key difference being its increased molecular weight due to the presence of three deuterium atoms.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-hydroxy-3-(trideuteriomethoxy)benzaldehyde |

| Molecular Formula | C₈H₅D₃O₃ |

| Molecular Weight | 155.17 g/mol nih.govscbt.com |

| CAS Number | 74495-74-2 nih.gov |

| Appearance | Not explicitly stated, but its non-deuterated counterpart is a white to light yellow crystalline powder. sigmaaldrich.com |

| Melting Point | Not explicitly stated, but the melting point of non-deuterated vanillin is 81-83 °C. sigmaaldrich.com |

| Boiling Point | Not explicitly stated, but the boiling point of non-deuterated vanillin is 285 °C. wikipedia.org |

Synthesis of this compound

The synthesis of this compound typically involves the introduction of the trideuteriomethoxy group onto the vanillin scaffold. One reported method involves a one-step synthesis. iaea.org Other general methods for deuterium labeling include the direct exchange of hydrogen atoms with deuterium, often catalyzed and using deuterium oxide (D₂O) as the deuterium source, or through reductive deuteration. hwb.gov.in More complex multi-step syntheses can also be employed, starting from specifically labeled precursors. acs.org For instance, the synthesis of a related labeled compound, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, was achieved in a multi-step process starting from non-aromatic precursors. whiterose.ac.uk The preparation of vanillin itself can be achieved through various methods, including the oxidation of phenolic compounds. google.com

Research Applications of this compound

The utility of this compound in research is primarily centered on its role as a labeled internal standard and a metabolic tracer.

Use as an Internal Standard in Mass Spectrometry

In quantitative analytical methods using mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving high accuracy and precision. This compound is an ideal internal standard for the quantification of vanillin because it co-elutes with the analyte in chromatographic separations and exhibits similar ionization efficiency. acs.org Its higher mass allows for its signal to be distinguished from that of the unlabeled vanillin, enabling accurate correction for any sample loss during preparation or fluctuations in instrument response.

Application in Metabolic Studies

Deuterium-labeled compounds are invaluable for tracing the metabolic fate of molecules in biological systems. acs.org this compound can be introduced into a biological system to study the metabolism of vanillin. By analyzing samples using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the deuterated metabolites, providing clear insights into the biotransformation pathways of this important flavoring agent. This is crucial for understanding its biological activity and potential effects on health.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOOGOJBHIARFG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444266 | |

| Record name | 4-Hydroxy-3-methoxybenzaldehyde-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74495-74-2 | |

| Record name | 4-Hydroxy-3-methoxybenzaldehyde-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74495-74-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Quantitative Chemical Analysis and Analytical Method Development

Utility as an Internal Standard in Mass Spectrometry-Based Quantification

As a stable isotope-labeled (SIL) internal standard, 4-Hydroxy-3-methoxybenzaldehyde-d3 is considered the gold standard for the quantitative analysis of its non-labeled counterpart, vanillin (B372448). medchemexpress.com Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences identical ionization behavior in the mass spectrometer's source. However, its increased mass (due to the deuterium (B1214612) atoms) allows it to be distinguished from the native vanillin by the mass spectrometer. This co-behavior is fundamental to its role in advanced analytical protocols. medchemexpress.com

Stable Isotope Dilution Analysis (SIDA) is a premier quantification technique that relies on the addition of a known quantity of an isotopically labeled standard to a sample prior to analysis. This compound is perfectly suited for this application. By adding a precise amount of the deuterated standard at the earliest stage of sample preparation, any subsequent loss of analyte during extraction, cleanup, or injection affects both the native compound and the standard equally.

The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the SIL standard. This ratiometric approach makes the analysis remarkably accurate, as it is independent of sample volume and analyte recovery rates. A study on the quantification of vanillin in fragrant vegetable oils utilized a stable isotope internal standard ([¹³C₆]-vanillin, which serves the same purpose as a deuterated standard) to develop a robust SIDA method. nih.gov This approach ensures that the final calculated concentration of the target analyte is a highly accurate reflection of its true amount in the original sample. nih.gov

The "matrix effect" is a significant challenge in quantitative analysis, especially when using techniques like electrospray ionization (ESI) in mass spectrometry. nih.govnih.gov It refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. These matrix components can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.govresearchgate.net

The use of this compound provides an effective solution to this problem. Since the deuterated standard has the same physicochemical properties as native vanillin, it is affected by matrix interferences in exactly the same way. nih.gov Therefore, any signal suppression or enhancement is applied to both the analyte and the internal standard. When the ratio of their signals is calculated, the matrix effect is canceled out. This compensation is crucial for achieving high analytical precision and accuracy, particularly in complex samples like food, biological fluids, and environmental extracts where matrix components are abundant. nih.gov

Integration with Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS/MS)

The power of this compound as an internal standard is fully realized when coupled with hyphenated chromatographic techniques, which separate complex mixtures prior to mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): In GC-MS analysis, the deuterated standard helps correct for variations in injection volume and derivatization efficiency. It has been successfully used in methods like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS for the analysis of vanillin in fragrant vegetable oils and milk powder. nih.govresearchgate.net In a study analyzing vanillin in ice cream samples using GC-MS, the method demonstrated excellent accuracy, with average spiked recovery rates between 93.21% and 103.20% and relative standard deviations (RSDs) from 1.99% to 4.72%. greenspringnatural.com

Method Validation and Robustness Evaluation in Complex Biological and Environmental Samples

Method validation is a critical process to ensure that an analytical procedure is reliable, reproducible, and fit for its intended purpose. Using this compound is instrumental in validating methods for complex samples by demonstrating accuracy, precision, linearity, and robustness.

The robustness of a method is its capacity to remain unaffected by small, deliberate variations in method parameters, which is greatly enhanced by the use of a co-eluting SIL internal standard. Studies on diverse and complex food matrices have demonstrated the effectiveness of SIDA methods in producing reliable and reproducible results. For instance, methods validated for vegetable oils, milk powder, and ice cream show high recovery and precision, confirming their suitability for routine analysis. nih.govresearchgate.netgreenspringnatural.com

The following tables summarize the performance characteristics of analytical methods employing stable isotope dilution for the quantification of vanillin in various complex matrices.

| Matrix | Technique | LOD | LOQ | Recovery (%) | Precision (RSD %) | Source |

|---|---|---|---|---|---|---|

| Fragrant Vegetable Oils | HS-SPME-GC/MS | 20 µg/kg | 50 µg/kg | 89 - 101 | < 7.46 | nih.gov |

| Milk Powder | HS-SPME-GC/MS | 0.1 mg/kg | - | 90.0 - 100 | 1.9 - 5.1 | researchgate.net |

| Ice Cream | GC-MS | 0.098 µg/g | - | 93.21 - 103.20 | 1.99 - 4.72 | greenspringnatural.com |

| Matrix | Technique | LOD | LOQ | Recovery (%) | Precision (RSD %) | Source |

|---|---|---|---|---|---|---|

| Plum Brandies | UPLC-MS/MS | 11.6 µg/L | 38.2 µg/L | > 93.0 | < 4.21 | researchgate.net |

Investigations into Metabolic Pathways and Pharmacokinetic Profiles Using 4 Hydroxy 3 Methoxybenzaldehyde D3

Isotopic Tracing for Elucidating In Vivo and In Vitro Metabolic Fates

Isotopic tracing is a powerful technique that utilizes isotopically labeled compounds to follow the metabolic fate of a molecule. 4-Hydroxy-3-methoxybenzaldehyde-d3, with its three deuterium (B1214612) atoms on the methoxy (B1213986) group, acts as a stable isotope tracer. medchemexpress.com When introduced into a biological system, either in vivo (within a living organism) or in vitro (in a controlled laboratory environment), its path can be monitored using mass spectrometry. This allows researchers to distinguish the compound and its metabolites from their naturally occurring, non-deuterated counterparts.

The primary advantage of using a deuterated standard like this compound is that it is chemically almost identical to vanillin (B372448), and therefore, it is expected to follow the same metabolic pathways. juniperpublishers.com Its use as an internal standard in pharmacokinetic analyses relies on this principle. nih.gov The metabolic fate of vanillin is well-documented and primarily involves oxidation and reduction reactions. The principal metabolite formed is vanillic acid, with vanillyl alcohol also being a significant product. nih.gov These transformations occur predominantly in the liver. researchgate.net

Table 1: Expected Primary Metabolic Fates of this compound

| Metabolic Process | Input Compound | Expected Primary Metabolite | Metabolite Structure | Primary Site of Metabolism |

| Oxidation | This compound | Vanillic acid-d3 | 4-Hydroxy-3-(trideuteriomethoxy)benzoic acid | Liver |

| Reduction | This compound | Vanillyl alcohol-d3 | (4-Hydroxy-3-(trideuteriomethoxy)phenyl)methanol | Liver |

Identification of Enzymatic Transformations and Biotransformation Products

The biotransformation of vanillin, and by extension its deuterated form, is carried out by a series of enzymatic reactions. The primary enzymes involved in the metabolism of vanillin are aldehyde oxidase (AO) and, to a lesser extent, cytochrome P450 (CYP) enzymes and aldehyde dehydrogenase (ALDH). researchgate.netnih.govrsc.org

Aldehyde Oxidase (AO): This enzyme is considered a key player in the oxidation of vanillin to its primary metabolite, vanillic acid. nih.govnih.gov Studies have shown that vanillin is an excellent substrate for AO. nih.gov The reaction involves the oxidation of the aldehyde group to a carboxylic acid.

Aldehyde Dehydrogenase (ALDH): This enzyme also participates in the oxidation of vanillin to vanillic acid. researchgate.net

The use of this compound in in vitro assays with purified enzymes or liver microsomes can help to precisely determine the contribution of each enzyme to its metabolism. By measuring the formation of vanillic acid-d3, researchers can assess the specific activity of these enzymes towards the deuterated substrate.

Table 2: Key Enzymes and Biotransformation Products of Vanillin Metabolism

| Enzyme | Action | Substrate | Primary Product |

| Aldehyde Oxidase (AO) | Oxidation | Vanillin | Vanillic Acid |

| Cytochrome P450 (CYP) | Oxidation | Vanillin | Vanillic Acid |

| Aldehyde Dehydrogenase (ALDH) | Oxidation | Vanillin | Vanillic Acid |

| Alcohol Dehydrogenase | Reduction | Vanillin | Vanillyl Alcohol |

The biotransformation of vanillin doesn't stop at vanillic acid. Further metabolism can occur, including conjugation reactions with glucuronic acid or sulfate (B86663), which increases the water solubility of the metabolites and facilitates their excretion in urine.

Assessment of Deuterium Isotope Effects on Biochemical Reaction Kinetics

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a deuterium atom is present at that position.

In the case of this compound, the deuterium atoms are located on the methoxy group. The primary metabolic transformation of vanillin is the oxidation of the aldehyde group, which does not directly involve the cleavage of the C-D bonds in the methoxy group. Therefore, a significant primary KIE on the rate of oxidation to vanillic acid is not expected.

However, secondary deuterium isotope effects could potentially be observed. These are smaller effects that can occur when the isotopic substitution is at a position not directly involved in bond breaking but can influence the reaction through electronic or steric effects. For instance, deuteration can sometimes alter the binding affinity of a substrate to an enzyme or subtly change the conformation of the enzyme-substrate complex. researchgate.net While specific studies on the KIE of this compound metabolism are not available, general principles suggest that any effect on the primary metabolic pathways would likely be minimal. This is a key reason why it is a suitable internal standard for pharmacokinetic studies.

Pharmacokinetic Modeling and Disposition Studies of Deuterated Derivatives

Pharmacokinetic modeling uses mathematical equations to describe the movement of a drug or compound through the body over time. Disposition studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of deuterated derivatives like this compound is invaluable for these studies as it allows for the simultaneous administration of the labeled and unlabeled compound, enabling a direct comparison of their pharmacokinetic profiles.

While specific pharmacokinetic models for this compound are not published, data from studies on the non-deuterated vanillin in rats can provide a basis for what to expect. Following oral administration, vanillin is absorbed, and its concentration in the plasma reaches a maximum (Cmax) after a certain time (Tmax). It is then eliminated from the body with a specific clearance rate and half-life (t1/2).

Table 3: Illustrative Pharmacokinetic Parameters of Vanillin in Rats (Oral Administration)

| Parameter | Description | Reported Value for Vanillin (Non-deuterated) |

| Cmax | Maximum plasma concentration | Varies with dose |

| Tmax | Time to reach maximum plasma concentration | Varies with dose |

| Bioavailability | The fraction of the administered dose that reaches systemic circulation | Low |

| Clearance | The volume of plasma cleared of the drug per unit time | High |

| t1/2 | The time required for the plasma concentration to reduce by half | Varies with dose and route of administration |

Note: This table is for illustrative purposes based on available data for vanillin and is not specific to this compound.

Given the likely minimal deuterium isotope effect on its primary metabolism, the pharmacokinetic profile of this compound is expected to be very similar to that of vanillin. Any minor differences in its ADME properties could be precisely quantified through comparative studies using mass spectrometry. Such studies are essential for validating its use as an internal standard and for understanding any subtle influences of deuteration on the disposition of this widely used flavoring agent.

Elucidation of Reaction Mechanisms and Organic Transformation Pathways Utilizing 4 Hydroxy 3 Methoxybenzaldehyde D3

Mechanistic Insights into Carbon-Carbon and Carbon-Oxygen Bond Cleavage Reactions

The degradation of lignin (B12514952), a complex aromatic biopolymer, is crucial for biofuel production and involves the cleavage of robust carbon-carbon and carbon-oxygen bonds. Understanding these cleavage mechanisms is essential for developing efficient depolymerization strategies. 4-Hydroxy-3-methoxybenzaldehyde-d3 and related deuterated model compounds have been instrumental in these investigations.

In studies of lignin biodegradation by the white-rot fungus Phanerochaete chrysosporium, a deuterated lignin model compound, an arylglycerol-β-(deuterated vanillin) ether (V-D'), was used to probe the cleavage pathways. kyoto-u.ac.jp The results indicated the occurrence of both β-O-4 ether bond cleavage and Cα-Cβ bond cleavage, demonstrating that the fungus employs multiple pathways to break down the polymer. kyoto-u.ac.jp The presence of the deuterium (B1214612) label in the vanillyl alcohol product confirmed that it originated from the β-ether linked unit, ruling out its synthesis by the fungus itself and confirming the specific bond cleavage event. kyoto-u.ac.jp

Further research into the alkaline aerobic oxidation of guaiacylglycerol-β-guaiacyl ether (GG), a model for the major β-O-4 linkage in lignin, has also utilized deuterium labeling to unravel the vanillin (B372448) production pathway. rsc.orgresearchgate.net These studies propose that vanillin formation can proceed through an enol ether intermediate, which is formed via the alkaline-induced degradation of the β-O-4 linkage. rsc.org The subsequent cleavage of the Cα-Cβ bond in a proposed dioxetane intermediate yields vanillin. rsc.org The use of a deuterated solvent system (NaOD/D₂O) allowed researchers to track the incorporation of deuterium into the vanillin product, providing evidence for the proposed intermediates and reaction steps. rsc.orgresearchgate.net

The oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are fundamental transformations of vanillin. Mechanistic studies of these reactions, particularly catalytic oxidations, can benefit from the use of deuterated substrates. For instance, the oxidation on nickel (Ni³⁺) sites is suggested to proceed via a radical pathway involving hydrogen abstraction. A kinetic isotope effect study using this compound could provide definitive evidence for this proposed rate-determining step.

Table 1: Key Bond Cleavage Reactions Investigated with Deuterated Vanillin Analogs

| Starting Material | Reaction Condition | Key Bonds Cleaved | Observation | Reference |

|---|---|---|---|---|

| Arylglycerol-β-(deuterated vanillin) ether (V-D') | Fungal degradation (P. chrysosporium) | β-O-4 ether bond, Cα-Cβ bond | Formation of deuterated vanillyl alcohol confirmed the cleavage of the model compound. | kyoto-u.ac.jp |

| Guaiacylglycerol-β-guaiacyl ether (GG) | Alkaline aerobic oxidation in NaOD/D₂O | Cα–Cβ bond | Deuterium incorporation into the vanillin product supports a mechanism involving an enol ether intermediate. | rsc.orgresearchgate.net |

Tracing Elemental Fluxes in Complex Organic Syntheses and Degradation Processes

The deuterium label in this compound serves as a stable isotopic tracer, enabling scientists to follow the fate of the molecule and its fragments through intricate reaction networks. This is particularly valuable in the study of biopolymer synthesis and degradation.

A significant application is in the study of lignin biosynthesis and structure. Lignin is formed through the dehydrogenative polymerization of monolignols, such as coniferyl alcohol. To better understand this process, researchers have synthesized highly deuterated coniferyl alcohol starting from deuterated vanillin (vanillin-d4, with deuterium on both the methoxy (B1213986) and formyl groups). d-nb.inforesearchgate.net This deuterated monolignol is then used to create a synthetic lignin, known as a dehydrogenative polymer (DHP). d-nb.info The deuterium labels effectively "silence" the signals of specific protons in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for clearer observation of other parts of the polymer and elucidating the complex chain-growth mechanisms. d-nb.inforesearchgate.net

This tracing ability has also been applied to understand the interactions between lignin and other cell wall components. In one study, partially deuterated coniferyl alcohol, derived from deuterated vanillin, was polymerized in the presence of homogalacturonan (HG), a type of pectin (B1162225). acs.org By using contrast matching small-angle neutron scattering (SANS), researchers could analyze the structure of the resulting composite, providing new insights into how lignin-carbohydrate complexes (LCCs) are formed and structured within the plant cell wall. acs.org

In the context of lignin degradation, isotopic labeling helps to distinguish between competing reaction pathways. During the alkaline aerobic oxidation of the lignin model GG, the rate of deuterium incorporation into the α-position of the vanillin product was significantly different depending on whether the reaction started from GG or its enol ether intermediate (EE). researchgate.net This difference in elemental flux (RD/H ratio of 1.04 from GG vs. 0.25 from EE) provided strong evidence for the existence of an additional, previously unknown pathway for vanillin production that does not proceed through the EE intermediate. researchgate.net

Table 2: Applications of this compound in Tracing Studies

| Application Area | Study Description | Purpose of Deuterium Label | Key Finding | Reference |

|---|---|---|---|---|

| Lignin Biosynthesis | Synthesis of deuterated coniferyl alcohol from vanillin-d4 to form a DHP. | To "silence" specific proton signals in NMR analysis of the resulting polymer. | Enabled clearer elucidation of the lignin chain-growth mechanism. | d-nb.inforesearchgate.net |

| Lignin Degradation | Alkaline aerobic oxidation of a lignin model compound (GG). | To track deuterium incorporation and differentiate between reaction pathways. | Revealed a novel vanillin production pathway not involving the enol ether intermediate. | researchgate.net |

| Biomass Composites | Polymerization of deuterated coniferyl alcohol in the presence of pectin (HG). | To create contrast in neutron scattering experiments for structural analysis. | Provided insights into the network structure of lignin-pectin composites in the cell wall. | acs.org |

Investigation of Catalytic Processes using Deuterated Substrates

Deuterated substrates like this compound are invaluable for probing the mechanisms of catalytic reactions, including both chemical and biological catalysis.

The synthesis of monolignols often employs the Knoevenagel–Doebner condensation reaction. Traditional catalysts for this reaction, such as aniline (B41778) or piperidine, contain exchangeable protons that can interfere with the isotopic purity of a deuterated product. d-nb.info To synthesize deuterated ferulic acid from deuterated vanillin, researchers developed a novel catalytic system using deuterated ammonium (B1175870) sulfate (B86663) ((ND₄)₂SO₄) in pyridine. d-nb.inforesearchgate.net This approach avoided unwanted H-D exchange, allowing for the synthesis of a highly deuterated product, demonstrating how the requirements of isotopic labeling can drive the development of new catalytic methods. d-nb.info

In biocatalysis, the degradation of lignin by fungi is an enzymatic process. The use of deuterated lignin model compounds, as seen in the P. chrysosporium study, is a direct method for investigating the action of the complex enzymatic machinery responsible for bond cleavage. kyoto-u.ac.jp By identifying the specific deuterated products, researchers can infer the types of catalytic transformations occurring.

Furthermore, deuterated compounds are essential for determining the kinetic isotope effect (KIE), a key tool for elucidating reaction mechanisms. The KIE is a change in the reaction rate that occurs when an atom in the reactant is replaced with one of its heavier isotopes. For catalytic processes where a C-H bond is broken in the rate-determining step, substituting the hydrogen with deuterium will slow the reaction down. This principle can be applied to study the industrial catalytic oxidation of lignin derivatives to vanillin, which often uses metal catalysts like Cu²⁺. rsc.org By comparing the oxidation rates of vanillin and vanillin-d3, one could determine if the abstraction of a methoxy proton is involved in the rate-limiting step of the catalytic cycle.

Research in Food Science and Authenticity Determination Through Stable Isotope Analysis

Tracing the Origin and Transformation of Flavor Compounds in Food Matrices

The journey of a flavor compound from its raw source to the final food product involves numerous physical and chemical transformations. Tracing these changes is essential for understanding flavor development, stability, and authenticity. The use of a stable isotope-labeled internal standard like 4-hydroxy-3-methoxybenzaldehyde-d3 is fundamental to achieving accurate quantification in these studies.

In analytical methods such as isotope dilution mass spectrometry (IDMS), a known amount of the deuterated standard is added to a sample at the beginning of the extraction process. nih.gov This "spike" acts as a tracer that experiences the same processing and potential losses as the natural, unlabeled vanillin (B372448) in the food matrix. wiley.com By measuring the ratio of the natural analyte to the deuterated standard in the final analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS), analysts can precisely calculate the initial concentration of the flavor compound. nih.goveurofins.de

This approach is invaluable for tracking how vanillin concentrations change during food processing, such as baking or storage, and for studying its release from natural precursors like glucovanillin (B191341) during the curing of vanilla pods. The deuterated standard compensates for variations in extraction efficiency and matrix effects, which are common in complex food systems like dairy products, baked goods, and beverages. wiley.comresearchgate.net This ensures that any observed changes in vanillin levels are due to actual transformations within the food and not analytical artifacts.

Application in Food Forensics for Adulteration Detection and Geographical Sourcing

Food forensics relies on robust analytical methods to detect adulteration and verify product labeling claims. The significant price difference between natural vanillin extracted from vanilla orchids and its synthetic or biosynthetic counterparts makes it a prime target for fraud. diva-portal.orgki.si Stable isotope analysis of carbon (¹³C/¹²C) and hydrogen (²H/¹H) in vanillin is a cornerstone technique for authentication. mdpi.comnih.gov

This compound is essential for the precision required in these forensic investigations. It allows for the exact quantification of total vanillin content, while isotope ratio mass spectrometry (IRMS) determines the isotopic signature (δ¹³C and δ²H values) of that vanillin. nih.goveurofins.de The isotopic signature varies predictably based on the vanillin's source material and production process.

Natural Vanillin: Derived from CAM (Crassulacean acid metabolism) plants like Vanilla planifolia and Vanilla tahitensis, it has δ¹³C values typically ranging from -14.6‰ to -22.2‰. nih.govnih.gov

Synthetic Vanillin: Vanillin synthesized from petroleum-derived guaiacol (B22219) is more depleted in ¹³C, with δ¹³C values from -27.4‰ to -36.2‰. researchgate.net Vanillin from wood-derived lignin (B12514952), another synthetic source, has values between -26.7‰ and -29.5‰. researchgate.netnih.gov

Biosynthetic Vanillin: Vanillin produced via fermentation of precursors like ferulic acid from rice can have highly negative δ¹³C values (down to -37.9‰), while that from C4 plant-derived glucose is more enriched in ¹³C (around -12.5‰). nih.govnih.gov

By combining the precise concentration data afforded by the use of this compound with the isotopic ratios of the unlabeled vanillin, analysts can confidently identify fraudulent products. Furthermore, subtle variations in both δ¹³C and δ²H values can help differentiate between vanilla species and even trace the geographical origin of the vanilla pods, as the hydrogen isotope ratio is influenced by local precipitation. mdpi.comnih.govdtu.dk

| Source | Precursor/Plant Type | Typical δ¹³C Value Range (‰ vs VPDB) | Reference |

|---|---|---|---|

| Natural (Vanilla Pods) | Vanilla planifolia / V. tahitensis (CAM Plant) | -14.6 to -22.2 | nih.govnih.gov |

| Synthetic (Petrochemical) | Guaiacol | -27.4 to -36.2 | researchgate.net |

| Synthetic (Wood Pulp) | Lignin | -26.7 to -29.5 | researchgate.netnih.gov |

| Biosynthetic | Ferulic Acid (from Rice) | -35.7 to -37.9 | nih.gov |

| Biosynthetic | Glucose (from C4 Plants) | ~ -12.5 | nih.govnih.gov |

Development of Site-Specific Isotope Ratio Analysis for Authenticity Markers

To counter increasingly sophisticated methods of adulteration, such as mixing vanillin from different sources to mimic the bulk isotopic signature of natural vanilla, more advanced analytical techniques have been developed. mdpi.comnih.gov One of the most powerful is Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR). ki.sibohrium.com This method measures the isotopic ratios at specific atomic positions within the vanillin molecule. ki.sicanada.ca

While this compound is not directly measured by NMR in these analyses (which focus on the unlabeled analyte), it remains a crucial internal standard for complementary GC-MS and GC-IRMS methods used for quantification and validation. nih.govacs.org The combination of these techniques provides a highly detailed and robust fingerprint of the vanillin's origin.

Research has shown that the distribution of isotopes within the vanillin molecule is not uniform and carries a precise signature of its synthetic or biosynthetic pathway. acs.orgresearchgate.net For example, the δ¹³C value of the methoxy (B1213986) group carbon (C8) can be significantly different from the carbons in the aromatic ring, and these differences are characteristic of the precursor material. acs.org Similarly, ²H SNIF-NMR can determine the deuterium (B1214612) distribution at each hydrogen position, providing another layer of authentication. ki.sinih.gov

The development of certified reference materials for site-specific isotope ratios, which are validated using these combined analytical approaches, allows for greater accuracy and inter-laboratory consistency in detecting fraud. canada.canih.gov This multi-faceted approach, underpinned by the quantitative accuracy provided by deuterated standards like this compound, represents the cutting edge of food authenticity testing.

| Carbon Position | Natural Vanillin (ex-bean) δ¹³C (‰) | Synthetic Vanillin (ex-guaiacol) δ¹³C (‰) | Biosynthetic Vanillin (ex-ferulic acid/rice) δ¹³C (‰) |

|---|---|---|---|

| Bulk Average | -20.5 | -31.0 | -36.8 |

| C1 (Aldehyde) | -15.1 | -21.5 | -29.3 |

| C8 (Methoxy) | -25.5 | -50.1 | -49.5 |

Contributions to Lignin Research and Biomass Valorization Strategies

Investigation of Lignin (B12514952) Depolymerization Mechanisms using Deuterated Model Compounds

The complexity of the lignin polymer, with its varied and robust ether and carbon-carbon linkages, makes understanding its depolymerization mechanisms a significant challenge. Deuterated model compounds, such as 4-Hydroxy-3-methoxybenzaldehyde-d3, are instrumental in elucidating these complex chemical transformations. By replacing specific hydrogen atoms with deuterium (B1214612), researchers can track the fate of molecules through intricate reaction networks using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. acs.org

A pivotal area of research is the cleavage of the β-O-4 aryl ether linkage, the most abundant bond in lignin. A 2024 study on the alkaline aerobic oxidation of a phenolic β-O-4 lignin model compound, guaiacylglycerol-β-guaiacyl ether (GG), highlights the power of isotopic labeling. researchgate.netrsc.orgresearchgate.netrsc.org The reaction was conducted in a deuterated medium (NaOD/D₂O) to trace the origin of hydrogen atoms in the resulting vanillin (B372448). The experiments revealed a significant difference in the deuterium incorporation rate at the α-position of the vanillin product depending on the starting material. This key finding demonstrated that vanillin is formed through at least two different pathways: one proceeding through a known enol ether (EE) intermediate and another, previously undisclosed pathway that becomes significant under highly alkaline conditions. researchgate.netresearchgate.net

Table 1: Deuterium Incorporation in Vanillin during Alkaline Aerobic Oxidation of Lignin Model Compounds

This table summarizes the experimental findings from the alkaline aerobic oxidation of guaiacylglycerol-β-guaiacyl ether (GG) and its enol ether intermediate (EE) in a deuterated medium, highlighting the evidence for multiple reaction pathways. researchgate.netresearchgate.net

| Starting Model Compound | Reaction Conditions | Deuterium Incorporation Rate (RD/H) at Vanillin α-position | Inferred Reaction Pathway |

|---|---|---|---|

| Guaiacylglycerol-β-guaiacyl ether (GG) | 4.0 mol L⁻¹ NaOD/D₂O, 120°C, O₂ | 1.04 | Suggests a major pathway involving intermediates where the α-hydrogen is readily exchanged with the solvent. |

| Enol Ether ((E/Z)-2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]phenol, EE) | 4.0 mol L⁻¹ NaOD/D₂O, 120°C, O₂ | 0.25 | Indicates that the pathway proceeding via the enol ether intermediate contributes less to deuterium incorporation, confirming it is not the sole pathway. |

Furthermore, this compound serves as a precursor in the synthesis of other important deuterated model compounds. For instance, it has been used to prepare partially deuterated coniferyl alcohol. acs.org This deuterated monolignol was then polymerized to form a dehydrogenation polymer (DHP), a synthetic lignin, to study the interactions within lignin-carbohydrate complexes (LCCs). acs.orgornl.gov These studies provide fundamental insights into the structure of the plant cell wall and help explain sources of biomass recalcitrance, knowledge that is crucial for designing more effective biomass conversion processes. acs.orgacs.org

Studies on Enzymatic and Chemical Degradation Pathways of Lignin Substructures

The degradation of lignin can be achieved through both chemical and enzymatic routes. While the application of this compound is more extensively documented in chemical degradation studies, it has also been used to probe enzymatic processes.

In the realm of chemical degradation, the alkaline oxidation research mentioned previously provides a clear example of how isotopic labeling clarifies reaction pathways. researchgate.netresearchgate.net The discovery of a novel vanillin production route from a key lignin substructure was only possible through the use of a deuterated reaction medium, which allowed for the differentiation of products formed through competing mechanisms. researchgate.net

In enzymatic studies, the use of deuterated lignin model compounds helps to confirm specific bond-cleavage events. Research on lignin biodegradation by the white-rot fungus Phanerochaete chrysosporium utilized a deuterated trimer model compound containing a deuterated vanillin ether unit. The detection of deuterated vanillic acid as a degradation product provided direct evidence of the fungus's ability to cleave the critical β-O-4 ether bond. kyoto-u.ac.jp While detailed mechanistic studies using this compound in enzymatic systems are not as common, its potential as a tracer to elucidate the complex mechanisms of lignin-modifying enzymes like peroxidases and laccases is significant. nih.govnih.gov These enzymes are of great interest for developing biotechnological solutions for lignin valorization. nih.gov

Development of Sustainable Methods for Aromatic Compound Production from Biomass Residues

A major goal of biomass valorization is the development of sustainable and economically viable methods to convert lignin into valuable aromatic platform chemicals, such as vanillin. The precise and accurate quantification of these products is essential for evaluating and optimizing new conversion technologies. This compound plays an indispensable role as an internal or surrogate standard in analytical methods for this purpose. nih.govresearchgate.net Its chemical similarity to vanillin ensures it behaves similarly during extraction and analysis, while its different mass allows it to be distinguished and used for accurate concentration measurement with methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). kyoto-u.ac.jp

Table 2: Application of this compound as an Internal Standard

This table showcases the use of this compound as an internal/recovery standard for the quantification of lignin degradation products in various research contexts aimed at developing sustainable processes.

| Research Focus | Biomass/Sample Type | Analytical Method | Reference |

|---|---|---|---|

| Regulation of lignin biosynthesis in apple suberin | Apple cell wall residue | GC-MS after nitrobenzene (B124822) oxidation | nih.govresearchgate.net |

| Lignin biosynthesis in growing hemp hypocotyl | Hemp cell wall residue | GC-MS after nitrobenzene oxidation | researchgate.net |

| Source identification of vanillin in food products | Sesame oil | LC-MS/MS | kyoto-u.ac.jp |

| Analysis of flavor compounds | Various food and beverage products | GC-MS | zenodo.org |

Beyond its use in analytical chemistry, deuterated compounds are also central to the investigation of novel, sustainable conversion technologies. For example, research into the use of microwave-assisted catalytic reactions for lignin degradation has employed deuterated solvents. kyoto-u.ac.jpkyoto-u.ac.jp These studies confirmed the incorporation of deuterium into the vanillin product and found that microwave heating could significantly accelerate its formation compared to conventional heating. kyoto-u.ac.jpkyoto-u.ac.jp The yield of deuterated vanillin was found to be slightly higher under microwave irradiation, demonstrating the potential of this technology to enhance the efficiency of biomass conversion. kyoto-u.ac.jp Such research, which relies on the ability to track deuterated molecules, is vital for creating the next generation of green chemical processes.

Advanced Nuclear Magnetic Resonance Nmr Spectroscopy Applications of Deuterated Compounds

Deuterium (B1214612) Labeling for Signal Simplification and Resonance Assignment in Complex Spectra

In the realm of NMR spectroscopy, particularly when analyzing large and complex molecules, spectral overlap presents a significant challenge. The substitution of protons (¹H) with deuterons (²H or D) is a widely adopted strategy to mitigate this issue. researchgate.netnih.gov Since deuterium has a different gyromagnetic ratio and is typically not observed in a standard ¹H NMR experiment, its introduction effectively removes signals from the proton spectrum. openochem.org This simplification is crucial for the unambiguous assignment of the remaining proton resonances.

The use of 4-Hydroxy-3-methoxybenzaldehyde-d3 illustrates this principle. In a complex mixture or a large molecule containing a vanillin (B372448) moiety, the dense region of aromatic and methoxy (B1213986) proton signals can be difficult to interpret. By replacing the methoxy protons with deuterium, the corresponding signal at approximately 3.8 ppm is absent in the ¹H NMR spectrum, thereby simplifying the spectrum and aiding in the assignment of other nearby resonances. This approach is not limited to small molecules; in the study of large proteins, perdeuteration—the replacement of all non-exchangeable protons with deuterons—is a common practice that, when combined with other isotopic labeling techniques, enables the study of very large protein complexes. researchgate.netnih.gov

Furthermore, deuterium labeling can be used to resolve overlapping signals in ¹³C NMR spectra. The presence of a directly attached deuterium atom induces a small upfield shift in the ¹³C resonance, known as an α-isotope shift. cdnsciencepub.com Similarly, deuterons two bonds away can cause β-isotope shifts. cdnsciencepub.com These subtle shifts can be sufficient to separate previously overlapping carbon signals, providing a clearer picture of the molecular skeleton. cdnsciencepub.com

Table 1: Impact of Deuteration on NMR Spectral Complexity

| Feature | Protonated Compound | Deuterated Analog (e.g., this compound) |

| ¹H NMR Spectrum | Complex, with potential for significant signal overlap. | Simplified, with specific proton signals absent. |

| ¹³C NMR Spectrum | May exhibit overlapping resonances. | Isotope shifts (α and β) can resolve overlapping signals. |

| Resonance Assignment | Can be ambiguous and time-consuming. | Facilitated by the reduction in signal density and the appearance of isotope shifts. |

Utilizing "Silent" Deuterated Analogs for Enhanced Observation of Specific Molecular Moieties

The concept of using "silent" deuterated analogs extends beyond mere spectral simplification to enable focused observation of specific parts of a molecule or molecular complex. By selectively deuterating all but a particular region of interest, that region can be studied in detail without interference from the rest of the molecule. This is particularly powerful in studying intermolecular interactions and the dynamics of specific functional groups.

For instance, in a study of a protein-ligand complex, if the protein is perdeuterated except for the amino acids in the binding pocket, the NMR signals from these specific residues can be observed upon ligand binding. This allows for a detailed characterization of the binding interface. While this compound itself is a small molecule, the principle can be applied to its interactions. If it were to bind to a largely deuterated receptor, the proton signals of the vanillin derivative would be clearly visible, providing insights into its binding mode and orientation.

This technique is also invaluable in quantitative NMR (qNMR). Deuterated compounds can serve as internal standards in mass spectrometry and NMR spectroscopy for quantification. The use of a deuterated standard, which has nearly identical chemical properties to the analyte but a different mass, allows for accurate quantification while avoiding signal overlap in the NMR spectrum. fujifilm.com

Applications in Structural Elucidation and Conformational Analysis of Biomolecules and Synthetic Intermediates

Deuterium labeling is a cornerstone in the structural elucidation and conformational analysis of a wide array of molecules, from complex biomolecules to transient synthetic intermediates. thalesnano.comnih.gov The substitution of hydrogen with deuterium can have subtle but measurable effects on molecular structure and dynamics, which can be probed by various NMR techniques.

In the context of biomolecules, hydrogen/deuterium exchange (HDX) coupled with mass spectrometry or NMR is a powerful method for probing protein conformation and dynamics. nih.gov The rate at which backbone amide protons exchange with deuterium in the solvent is dependent on their solvent accessibility and involvement in hydrogen bonding, thus providing information about the protein's secondary and tertiary structure. nih.gov

For smaller molecules like synthetic intermediates, deuterium labeling can help to elucidate reaction mechanisms. By strategically placing a deuterium label, chemists can trace the fate of specific atoms throughout a chemical transformation. thalesnano.com Furthermore, solid-state deuterium NMR spectroscopy is particularly informative for studying molecular dynamics and orientation in partially ordered systems like polymers and liquid crystals. wikipedia.org The quadrupolar splitting of the deuterium signal is directly related to the orientation of the C-D bond with respect to the magnetic field, providing detailed information about molecular motion. wikipedia.org

The study of deuterated compounds can also reveal subtle changes in structural stability. For example, studies on deuterated phospholipids (B1166683) have shown that deuterium substitution can increase the structural stability of lipid vesicles. nih.gov While direct studies on the conformational effects of the -OCD₃ group in this compound are specific, the broader principle is that deuterium substitution can influence non-covalent interactions, which in turn can affect the preferred conformation of a molecule. rsc.org

Emerging Research Avenues and Future Perspectives for 4 Hydroxy 3 Methoxybenzaldehyde D3

Exploration of Novel Deuterated Derivatives for Targeted Applications

The synthesis of 4-Hydroxy-3-methoxybenzaldehyde-d3 serves as a critical starting point for the creation of a diverse array of novel deuterated compounds with tailored properties. nih.gov Researchers are actively exploring the derivatization of this molecule to enhance its therapeutic potential and expand its utility in various fields.

One promising area of investigation is the synthesis of deuterated analogues of known bioactive vanillin (B372448) derivatives. nih.govuhi.ac.uk By incorporating the deuterated methoxy (B1213986) group, these new derivatives could exhibit improved pharmacokinetic profiles, such as reduced metabolic degradation and prolonged half-life. nih.govjuniperpublishers.com For instance, vanillin derivatives have been investigated for their antimicrobial and antioxidant properties. nih.gov The introduction of deuterium (B1214612) could potentiate these effects or lead to the discovery of new biological activities.

A notable example of the application of this compound is in the synthesis of [d6]curcumin. nih.gov Curcumin, a natural polyphenol, has garnered significant interest for its anti-inflammatory and anticancer properties, but its clinical utility is hampered by poor bioavailability and rapid metabolism. nih.gov The use of deuterated vanillin as a building block allows for the creation of a more metabolically robust version of curcumin, which can be instrumental as a tracer in biotransformation studies and as an isotopic standard for pharmacokinetic analyses using mass spectrometry. nih.govnih.gov

Future research in this area will likely focus on the systematic synthesis and screening of libraries of deuterated vanillin derivatives. This will involve the modification of other functional groups on the vanillin scaffold in combination with the deuterated methoxy group to fine-tune the molecule's properties for specific therapeutic targets, including neurodegenerative diseases and cancer. uhi.ac.uk

Integration with Omics Technologies for Systems-Level Understanding

The advent of "omics" technologies, such as metabolomics and proteomics, provides powerful tools for understanding the complex biological effects of compounds at a systems level. The use of stable isotope-labeled compounds, like this compound, is integral to many of these approaches.

In metabolomics, deuterated compounds can be used as tracers to follow the metabolic fate of the molecule and its downstream metabolites. By administering this compound to a biological system, researchers can use techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to track the incorporation of deuterium into various metabolic pathways. researchgate.net This can provide valuable insights into the compound's mechanism of action and its effects on cellular metabolism.

Similarly, in proteomics, stable isotope labeling is a cornerstone for quantitative analysis of protein expression and turnover. While not a direct application of this compound itself, the principles of using deuterated compounds are central to techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC). The study of how deuterated compounds influence protein interaction networks is an emerging area. For instance, the bioactive component of clove, vanillin, has been shown to interact with a number of proteins, and understanding how deuteration might modulate these interactions could be a fruitful area of research. preprints.org

Future research will likely see the increased use of this compound and its derivatives in multi-omics studies to gain a comprehensive understanding of their biological effects. This will enable the identification of novel biomarkers of efficacy and safety, and facilitate a more personalized approach to therapy.

Advancements in Computational Chemistry and Molecular Dynamics Simulations of Deuterated Systems

Computational chemistry and molecular dynamics (MD) simulations are becoming increasingly important in drug discovery and materials science for predicting the properties and behavior of molecules. These techniques are particularly valuable for studying the effects of isotopic substitution, such as the replacement of hydrogen with deuterium.

One of the key phenomena that can be investigated using computational methods is the kinetic isotope effect (KIE). nih.gov The KIE refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.govrsc.org Deuterium substitution can lead to a significant KIE, particularly in reactions where a carbon-hydrogen bond is broken in the rate-determining step. nih.goviupac.org Computational models can be used to predict the magnitude of the KIE for various metabolic reactions involving this compound, providing insights into its metabolic stability. juniperpublishers.com

Molecular dynamics simulations can be employed to study the impact of deuteration on the conformational dynamics and interactions of this compound with biological targets, such as enzymes and receptors. rsc.org The increased mass of deuterium can subtly alter the vibrational modes of the molecule, which in turn can influence its binding affinity and selectivity. These simulations can help in the rational design of novel deuterated derivatives with improved pharmacological properties.

Future advancements in computational algorithms and the increasing power of high-performance computing will enable more accurate and predictive simulations of deuterated systems. This will accelerate the discovery and development of new drugs and materials based on this compound and other deuterated compounds.

Potential for Translational Research in Pharmaceutical and Industrial Sectors

The unique properties of this compound position it as a valuable molecule for translational research in both the pharmaceutical and industrial sectors.

In the pharmaceutical industry, the primary application lies in the development of deuterated drugs with improved pharmacokinetic and safety profiles. nih.govresearchgate.netuniupo.it The "deuterium switch" approach, where a hydrogen atom in an existing drug is replaced with deuterium, has gained significant traction, with the first deuterated drug, deutetrabenazine, approved by the FDA in 2017. nih.gov this compound can serve as a key building block for synthesizing deuterated versions of drugs that contain a vanillin moiety or for developing entirely new deuterated chemical entities. scispace.comresearchgate.net The improved metabolic stability can lead to lower required doses, reduced patient-to-patient variability, and a decrease in the formation of potentially toxic metabolites. juniperpublishers.comuniupo.it

Beyond pharmaceuticals, the non-deuterated form, vanillin, has a wide range of industrial applications, including in the food and beverage industry as a flavoring agent, in cosmetics and perfumes, and as a chemical intermediate. foodcom.plzanchenglife.com The use of this compound in these sectors is less explored but holds potential. For instance, in the food industry, isotopic analysis is used to authenticate the origin of vanillin (natural vs. synthetic). semanticscholar.orgresearchgate.netnih.govnih.gov Deuterated standards like this compound are essential for the accuracy of these analytical methods. researchgate.net

The future will likely see an expansion of the applications of this compound in translational research. As the benefits of deuteration become more widely recognized, there will be increased interest in incorporating this and other deuterated building blocks into a broader range of products to enhance their performance and value.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₅D₃O₃ |

| Molecular Weight | 155.16 g/mol |

| Appearance | White to off-white solid |

| Synonyms | Vanillin-d3, 4-Hydroxy-3-(methoxy-d3)benzaldehyde |

Table 2: Potential Applications of this compound and its Derivatives

| Sector | Application | Rationale |

| Pharmaceutical | Improved Drug Pharmacokinetics | Deuteration can slow down metabolism, leading to longer half-life and reduced dosing frequency. |

| Reduced Formation of Toxic Metabolites | Altered metabolic pathways can decrease the production of harmful byproducts. | |

| Mechanistic Studies | Use as a tracer in biotransformation and pharmacokinetic analyses. | |

| Analytical Chemistry | Isotopic Standards | Essential for accurate quantification in mass spectrometry-based assays. |

| Food Authentication | Used in methods to determine the origin of vanillin. | |

| Materials Science | Novel Polymer Synthesis | Potential for creating polymers with unique thermal or mechanical properties. |

Q & A

Q. What are the validated synthetic routes and purification strategies for 4-Hydroxy-3-methoxybenzaldehyde-d3?

Deuterated analogs like this compound are typically synthesized via isotopic exchange or selective deuteration. For example, deuterium can be introduced at the aldehyde or methoxy group using deuterated reagents (e.g., D₂O or CD₃I) under controlled conditions. Post-synthesis, purification often involves recrystallization or column chromatography, with purity verified by NMR to confirm deuterium incorporation (>98 atom% D). Residual protons at non-target positions should be minimized to avoid interference in kinetic or metabolic studies .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Critical for confirming deuterium substitution patterns. H NMR identifies residual protons, while C and 2D NMR (e.g., HSQC) map structural integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic purity.

- HPLC/UV : Used for quantifying stability and degradation products under varying pH or temperature conditions .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation and isotopic exchange. Monitor for moisture sensitivity, as aldehydes may undergo hydration or oxidation. Periodic analysis via HPLC is recommended to detect decomposition, especially if used in long-term metabolic studies .

Advanced Research Questions

Q. How does deuteration influence the pharmacokinetic behavior of 4-Hydroxy-3-methoxybenzaldehyde derivatives?

Deuterium incorporation can alter metabolic rates via the kinetic isotope effect (KIE), slowing cytochrome P450-mediated oxidation. For example, deuterated methoxy groups (CD₃) may reduce demethylation rates, extending half-life in vivo. Experimental designs should compare deuterated vs. non-deuterated analogs using LC-MS/MS to quantify metabolic intermediates .

Q. How can contradictory solubility data for 4-Hydroxy-3-methoxybenzaldehyde derivatives be resolved?

Solubility discrepancies (e.g., in water vs. ethanol) arise from polymorphic forms or measurement conditions. Standardize protocols using dynamic light scattering (DLS) or shake-flask methods at controlled temperatures (e.g., 25°C). For deuterated analogs, account for isotopic effects on hydrogen bonding, which may reduce aqueous solubility compared to protiated forms .

Q. What role does this compound play in elucidating reaction mechanisms?

As a tracer in Schiff base formation, the deuterated aldehyde group helps track reaction pathways via isotopic labeling. For instance, in condensation reactions with amines, H NMR can distinguish between imine and hemiaminal intermediates, clarifying kinetic vs. thermodynamic control .

Q. How is this compound utilized in metabolic pathway studies?

Deuterium labels enable tracking of metabolic fate using mass spectrometry. For example, in hepatic studies, deuterium retention in metabolites (e.g., vanillylmandelic acid) identifies phase I/II transformations. Use stable isotope-resolved metabolomics (SIRM) to map isotopic enrichment in pathways .

Q. What crystallographic tools are recommended for structural analysis of deuterated derivatives?

Single-crystal X-ray diffraction with SHELXL software is optimal for resolving deuterium positions. Refinement protocols should account for anisotropic displacement parameters, and Twinning/PLATON checks ensure data integrity. Compare with non-deuterated structures to validate isotopic substitution .

Methodological Notes

- Isotopic Exchange : Optimize reaction time/temperature to maximize deuteration while minimizing side reactions .

- Data Reconciliation : Cross-validate solubility and stability data across multiple labs using standardized protocols .

- Safety : Follow OSHA HCS guidelines for aldehyde handling, including PPE (gloves, goggles) and fume hood use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.